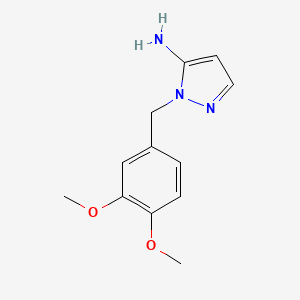

1-(3,4-dimethoxybenzyl)-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(3,4-dimethoxyphenyl)methyl]pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-16-10-4-3-9(7-11(10)17-2)8-15-12(13)5-6-14-15/h3-7H,8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRCUBRTSCVVQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2C(=CC=N2)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956353-25-6 | |

| Record name | 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 1-(3,4-dimethoxybenzyl)-1H-pyrazol-5-amine

An In-Depth Technical Guide to the Synthesis of 1-(3,4-dimethoxybenzyl)-1H-pyrazol-5-amine

Abstract This technical guide details the precision synthesis of 1-(3,4-dimethoxybenzyl)-1H-pyrazol-5-amine , a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors (e.g., RIP1, EGFR) and GPCR ligands.[1][2] Unlike generic protocols, this guide prioritizes regiochemical fidelity, specifically addressing the challenge of distinguishing the 5-amino isomer from its 3-amino congener. The methodology focuses on a convergent cyclocondensation strategy, validated by mechanistic causality and robust purification standards.[3]

Part 1: Strategic Analysis & Retrosynthesis[1][2]

The Regioselectivity Challenge

The synthesis of N-substituted aminopyrazoles presents a classic regiochemical ambiguity. Direct alkylation of 1H-pyrazol-5-amine (or its tautomer 3-amine) with 3,4-dimethoxybenzyl chloride typically yields a mixture of:

-

1-benzyl-5-amine (Target: Kinetic product in cyclization).[1][2]

-

1-benzyl-3-amine (Thermodynamic isomer in some contexts).[1][2]

-

Exocyclic N-alkylation (dimers).

To ensure high fidelity for the 1-substituted-5-amino architecture, we employ a de novo cyclization strategy . This route constructs the pyrazole ring onto the pre-functionalized hydrazine, locking the regiochemistry before the ring closes.[3]

Retrosynthetic Logic

The target molecule is disconnected into two primary building blocks:

-

(3,4-Dimethoxybenzyl)hydrazine : The nitrogen source carrying the directing group.[2]

-

3-Ethoxyacrylonitrile : The C3 fragment providing the pyrazole carbons and the nitrile precursor to the amine.

Figure 1: Retrosynthetic analysis prioritizing the hydrazine cyclocondensation route to ensure N1-regiocontrol.[1][2]

Part 2: Detailed Experimental Protocol

Phase 1: Synthesis of (3,4-Dimethoxybenzyl)hydrazine

Objective: Generate the nucleophilic hydrazine core without over-alkylation.[3]

Rationale: Direct alkylation of hydrazine can lead to

Reagents & Materials:

Protocol:

-

Preparation: Charge a 500 mL 3-neck round-bottom flask with Hydrazine hydrate (10.0 eq) and Ethanol (50 mL). Heat to mild reflux (80°C).

-

Addition: Dissolve 3,4-Dimethoxybenzyl chloride (10 g, 1.0 eq) in Ethanol (30 mL). Add this solution dropwise to the refluxing hydrazine over 60 minutes.

-

Reaction: Stir at reflux for an additional 2 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM).[2][3] The starting chloride (

) should disappear; the hydrazine product is polar ( -

Workup:

-

Purification: The crude oil often solidifies or remains a viscous oil.[2] If purity is <90% by NMR, convert to the hydrochloride salt by adding HCl/Ether, filter, and neutralize before the next step.[3]

-

Yield Expectation: 75-85%.[1]

-

Phase 2: Cyclocondensation to Pyrazole Core

Objective: Regioselective formation of the 5-aminopyrazole ring.[1]

Mechanism: The reaction proceeds via a Michael-type addition of the secondary hydrazine nitrogen to the

Reagents:

-

(3,4-Dimethoxybenzyl)hydrazine (from Phase 1) (1.0 eq)[1][3]

-

3-Ethoxyacrylonitrile (1.1 eq) (Commercial or prepared from isoxazole rearrangement)[1][2]

-

Sodium Ethoxide (0.5 eq) or Reflux conditions (Thermal initiation).[1][3]

Protocol:

-

Mixing: In a 250 mL round-bottom flask, dissolve (3,4-Dimethoxybenzyl)hydrazine (1.0 eq) in Ethanol (10 vol).

-

Addition: Add 3-Ethoxyacrylonitrile (1.1 eq) in one portion.

-

Cyclization: Heat the mixture to reflux (78°C) for 6–12 hours.

-

Mechanistic Check: An intermediate enehydrazine may form quickly.[2] The subsequent ring closure to the amine requires thermal energy or base catalysis. If reaction is slow, add NaOEt (0.5 eq) .

-

-

Monitoring: Monitor by HPLC or LC-MS. Look for the mass

.[2][3] -

Isolation:

Data Summary Table:

| Parameter | Specification | Notes |

| Stoichiometry | 1:1.1 (Hydrazine:Nitrile) | Slight excess of nitrile ensures completion.[1][2] |

| Temperature | 78°C (Reflux) | Required for ring closure.[2][3] |

| Time | 6–12 Hours | Monitor consumption of hydrazine.[2] |

| Expected Yield | 60–75% | Losses primarily due to purification.[2] |

| Appearance | Off-white to pale yellow solid | Oxidizes slightly upon air exposure.[1][2] |

Part 3: Mechanistic Visualization[1][2]

The regioselectivity is dictated by the nucleophilicity of the hydrazine nitrogens. The

Figure 2: Reaction pathway illustrating the displacement-cyclization sequence.[1][2]

Part 4: Quality Control & Characterization[1][2]

To validate the synthesis, compare analytical data against these expected values.

1. Proton NMR (

- 7.25 (d, 1H, Pyrazole-H3) – Characteristic doublet.[2][3]

- 6.80–7.00 (m, 3H, Ar-H) – Dimethoxybenzyl aromatic signals.[2][3]

- 5.45 (d, 1H, Pyrazole-H4) – Upfield pyrazole proton.[2][3]

-

5.20 (s, 2H, N-CH

-

5.10 (bs, 2H, -NH

-

3.75 (s, 6H, 2

2. Mass Spectrometry (ESI):

3. Common Impurities:

-

Azines: Formed by oxidation of the hydrazine.[2]

-

Regioisomer (3-amino): Distinguished by NOESY NMR (NOE observed between N-CH

and Pyrazole-H5 in the 1,5-isomer; H3 in the 1,3-isomer).[1][2]

Part 5: Safety & References

Safety Considerations:

-

Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable.[3] Handle in a fume hood with double-gloving.[1] Neutralize waste with dilute bleach.

-

3,4-Dimethoxybenzyl chloride: lachrymator and skin irritant.[2]

References:

-

General Synthesis of 5-Aminopyrazoles:

-

Regioselectivity in Pyrazole Synthesis:

-

Kinase Inhibitor Applications (Grounding for Scaffold):

Sources

- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 2. chemscene.com [chemscene.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN110668972A - Preparation method of 3, 4-dimethoxy benzonitrile - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 13. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(3,4-dimethoxybenzyl)-1H-pyrazol-5-amine chemical properties

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 1-(3,4-dimethoxybenzyl)-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 1-(3,4-dimethoxybenzyl)-1H-pyrazol-5-amine is not extensively available in the public domain. This technical guide has been compiled based on established chemical principles and extrapolated data from structurally similar pyrazole derivatives found in the scientific literature. The experimental protocols and data presented herein are therefore proposed and should be considered as a predictive guide for researchers.

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds with a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The 1H-pyrazol-5-amine moiety, in particular, offers a versatile platform for chemical modification, enabling the exploration of vast chemical space in the quest for novel therapeutic agents. This guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic pathway, standard characterization methodologies, and the potential biological significance of the novel compound, 1-(3,4-dimethoxybenzyl)-1H-pyrazol-5-amine. The introduction of the 3,4-dimethoxybenzyl group is of particular interest, as this "veratryl" motif is present in numerous natural products and pharmacologically active molecules, often contributing to favorable interactions with biological targets.

Predicted Chemical Properties and Structure

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Basis for Prediction |

| IUPAC Name | 1-(3,4-dimethoxybenzyl)-1H-pyrazol-5-amine | Standard Nomenclature |

| Molecular Formula | C₁₂H₁₅N₃O₂ | From Structure |

| Molecular Weight | 233.27 g/mol | Calculation from Formula[4] |

| Appearance | Likely an off-white to pale yellow solid | Common for similar aromatic amines |

| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, and dichloromethane; limited solubility in water. | General solubility of N-benzyl pyrazoles[5] |

| Melting Point | Predicted to be in the range of 100-150 °C | Extrapolation from similar pyrazole derivatives |

| Topological Polar Surface Area (TPSA) | 71.53 Ų | Based on the closely related 1-(3,4,5-Trimethoxybenzyl)-1h-pyrazol-5-amine[6] |

| LogP | ~1.5 | Based on the closely related 1-(3,4,5-Trimethoxybenzyl)-1h-pyrazol-5-amine[6] |

| Hydrogen Bond Donors | 1 | From the primary amine group[6] |

| Hydrogen Bond Acceptors | 5 | From nitrogen and oxygen atoms[6] |

| Rotatable Bonds | 4 | From the benzyl and methoxy groups |

Proposed Synthetic Pathway

The synthesis of 1-(3,4-dimethoxybenzyl)-1H-pyrazol-5-amine can be logically approached through a well-established, two-step synthetic sequence common for 1,5-disubstituted pyrazoles. This involves the synthesis of a key hydrazine intermediate followed by a regioselective cyclization reaction.

Step 1: Synthesis of (3,4-dimethoxybenzyl)hydrazine

The initial and most critical step is the preparation of the substituted hydrazine. A standard and reliable method is the reduction of the corresponding hydrazone, which itself is formed from 3,4-dimethoxybenzaldehyde.

Protocol:

-

Hydrazone Formation: To a solution of 3,4-dimethoxybenzaldehyde (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq). A catalytic amount of acetic acid can be added to facilitate the reaction. The mixture is stirred at room temperature for 4-6 hours. The resulting hydrazone often precipitates and can be collected by filtration.

-

Reduction to Hydrazine: The isolated (E)-1-(3,4-dimethoxybenzylidene)hydrazine is then dissolved in a suitable solvent like methanol or ethanol. The solution is cooled in an ice bath, and a reducing agent such as sodium borohydride (NaBH₄) (2.0-3.0 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. After completion, the reaction is quenched carefully with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (3,4-dimethoxybenzyl)hydrazine.

Step 2: Cyclization to form 1-(3,4-dimethoxybenzyl)-1H-pyrazol-5-amine

The key cyclization step involves the reaction of the synthesized hydrazine with a β-ketonitrile, specifically benzoylacetonitrile, which is known to yield the desired 5-aminopyrazole regioisomer.[7]

Protocol:

-

Reaction Setup: To a solution of (3,4-dimethoxybenzyl)hydrazine (1.0 eq) in absolute ethanol, add benzoylacetonitrile (1.0 eq).

-

Reflux: The reaction mixture is heated to reflux and maintained for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate from the solution. If so, it can be collected by filtration and washed with cold ethanol. If no precipitate forms, the solvent is removed under reduced pressure, and the crude residue is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.

Synthetic Workflow Diagram

Caption: Standard workflow for purification and characterization.

Potential Applications & Future Directions

The true value of a novel chemical entity lies in its potential applications. Given the established biological activities of related pyrazole derivatives, 1-(3,4-dimethoxybenzyl)-1H-pyrazol-5-amine represents a promising scaffold for drug discovery.

-

Anticancer Activity: Many pyrazole derivatives exhibit antiproliferative effects. [1]The 3,4-dimethoxy substitution pattern is a known feature in compounds that interact with tubulin and other cancer-related targets. It is plausible that this compound could serve as a precursor for inhibitors of protein kinases, such as EGFR or VEGFR, which are critical in tumor growth and angiogenesis.

-

Antimicrobial and Antifungal Agents: The pyrazole nucleus is a common feature in antimicrobial agents. [8][9][10]Further derivatization of the 5-amino group could lead to novel compounds with potent activity against a range of bacterial and fungal pathogens.

-

CNS and Anti-inflammatory Applications: Pyrazole derivatives have been investigated for their effects on the central nervous system and as anti-inflammatory agents, famously as COX inhibitors. [7]The specific substitution pattern of the target compound could modulate its activity and selectivity towards these targets.

Future research should focus on the synthesis and in vitro screening of this compound against various cancer cell lines, bacterial strains, and key enzymatic targets to validate these hypotheses. Structure-activity relationship (SAR) studies, initiated by modifying both the benzyl and pyrazole rings, will be crucial in optimizing its biological activity.

References

-

Nayak, S. K., et al. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide. Retrieved from [Link]

-

ResearchGate. (2021). Biological activities of a newly synthesized pyrazoline derivative. Retrieved from [Link]

-

ChemWhat. (n.d.). 1-(2,4-DIMETHOXYBENZYL)-1H-PYRAZOL-5-AMINE. Retrieved from [Link]

-

Ibrahim, M. A. A., et al. (2010). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

-

ACS Publications. (2024). Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Retrieved from [Link]

-

PubMed. (2024). Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Retrieved from [Link]

-

MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

-

MDPI. (2019). 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

-

PubMed. (2010). Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents. Retrieved from [Link]

-

ResearchGate. (2025). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

Sources

- 1. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemwhat.com [chemwhat.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemscene.com [chemscene.com]

- 7. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 1-(3,4-Dimethoxybenzyl)-1H-pyrazol-5-amine

An In-depth Technical Guide on 1-(3,4-dimethoxybenzyl)-1H-pyrazol-5-amine.

Advanced Building Block for Pyrazole-Based Therapeutics

Executive Summary

1-(3,4-dimethoxybenzyl)-1H-pyrazol-5-amine is a specialized heterocyclic building block used primarily in the synthesis of bioactive pyrazolo-fused systems (e.g., pyrazolo[1,5-a]pyrimidines) and kinase inhibitors. Its core value lies in the 3,4-dimethoxybenzyl (DMB) moiety, which serves a dual function:[1][2]

-

Solubility Enhancer: It increases the lipophilicity of the pyrazole core, facilitating organic phase reactions during intermediate steps.

-

Orthogonal Protecting Group: Unlike simple alkyl groups, the DMB group is "tunable"—it is stable under basic conditions but can be cleaved selectively using acidic (TFA) or oxidative (DDQ, CAN) protocols, allowing for the late-stage liberation of the pyrazole

-position.

This guide details the physicochemical profile, validated synthesis protocols, and deprotection strategies for this compound, designed for medicinal chemists requiring high-purity scaffolds.

Chemical Identity & Physicochemical Profile

| Property | Data |

| Chemical Name | 1-(3,4-dimethoxybenzyl)-1H-pyrazol-5-amine |

| Synonyms | 5-Amino-1-(3,4-dimethoxybenzyl)pyrazole; 1-DMB-5-aminopyrazole |

| CAS Number | Not widely listed in public catalogs (Analogues: 2,4-isomer [1006463-92-8]; 4-methoxy [3528-45-8]) |

| Molecular Formula | |

| Molecular Weight | 233.27 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM, MeOH; Insoluble in Water |

| pKa (Calculated) | ~3.5 (Pyrazole |

Structural Insight:

The molecule features an electron-rich veratryl (3,4-dimethoxybenzyl) group attached to the

Validated Synthetic Protocol

The most robust synthesis utilizes a regioselective cyclocondensation between 3,4-dimethoxybenzylhydrazine and 3-ethoxyacrylonitrile . This route avoids the formation of the 3-amino isomer, which is common when using propiolonitrile.

Reagents & Materials

-

Precursor A: 3,4-Dimethoxybenzylhydrazine hydrochloride (prepared from 3,4-dimethoxybenzaldehyde via hydrazine reduction).

-

Precursor B: 3-Ethoxyacrylonitrile (or 3-methoxyacrylonitrile).

-

Solvent: Absolute Ethanol (EtOH).

-

Base: Sodium Ethoxide (NaOEt) or Triethylamine (

).

Step-by-Step Methodology

-

Free Base Formation:

-

Suspend 3,4-dimethoxybenzylhydrazine HCl (1.0 equiv) in absolute EtOH (10 mL/g).

-

Add

(1.1 equiv) dropwise at 0°C to liberate the free hydrazine. Stir for 15 min.

-

-

Cyclocondensation:

-

Add 3-ethoxyacrylonitrile (1.05 equiv) slowly to the reaction mixture.

-

Critical Step: Heat the mixture to reflux (78°C) under nitrogen atmosphere for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS. The intermediate hydrazone forms first, followed by cyclization.

-

-

Work-up & Purification:

-

Concentrate the solvent under reduced pressure.

-

Dissolve the residue in Ethyl Acetate and wash with water (

) and brine ( -

Dry over

, filter, and concentrate. -

Purification: Recrystallize from EtOH/Hexane or purify via flash column chromatography (Gradient: 0–5% MeOH in DCM).

-

-

Yield Expectation: 75–85%.

Visualizing the Pathway

Figure 1: Synthetic route from aldehyde precursor to the target aminopyrazole.

Strategic Applications: The "DMB" Advantage

The 3,4-dimethoxybenzyl group is not merely a structural element; it is a strategic protecting group used in the synthesis of complex drugs (e.g., reversible BTK inhibitors).

Orthogonal Deprotection

While the

| Method | Reagents | Mechanism | Suitability |

| Acidic (Standard) | TFA / Reflux ( | Solvolysis | Robust substrates; may hydrolyze esters. |

| Oxidative (Mild) | DDQ / DCM / | Single Electron Transfer (SET) | Sensitive substrates; selective for DMB over simple Benzyl. |

| Oxidative (Strong) | CAN / MeCN / | Radical Oxidation | Very fast; requires aqueous workup. |

Scaffold for Fused Heterocyclics

The C5-amine and C4-position are highly reactive. This compound is a precursor for Pyrazolo[1,5-a]pyrimidines (isosteres of purines), often used in ATP-competitive kinase inhibitors.

Workflow: Pyrazolo[1,5-a]pyrimidine Synthesis

-

Condensation: React 1-(3,4-dimethoxybenzyl)-1H-pyrazol-5-amine with a 1,3-dielectrophile (e.g., 1,3-diketone or

-ketoester). -

Cyclization: Acid-catalyzed closure forms the fused pyrimidine ring.

-

Deprotection: Removal of DMB yields the

-pyrazolo[1,5-a]pyrimidine.

Figure 2: Downstream applications in medicinal chemistry workflows.

Quality Control & Handling

Analytical Standards

-

NMR (DMSO-

- 7.25 (d, 1H, Pyrazole-H3)

- 6.8–6.9 (m, 3H, Ar-H)

- 5.45 (d, 1H, Pyrazole-H4)

-

5.20 (s, 2H,

-

5.10 (br s, 2H,

-

3.73 (s, 6H,

-

Storage: Store at 2–8°C under inert atmosphere (Argon). Hygroscopic; protect from moisture to prevent hydrazone hydrolysis.

Safety Profile

-

Hazards: Irritant (Skin/Eye). Potential sensitizer due to the hydrazine origin.

-

Handling: Use in a fume hood. Avoid contact with strong oxidizers (unless intended for deprotection).

References

-

Synthesis of 5-Aminopyrazoles: Fustero, S., et al. "Improved Regioselective Synthesis of 5-Amino-1-arylpyrazoles." Journal of Organic Chemistry, 2008. Link

- DMB as Protecting Group: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Specifically Chapter on Amine Protection).

-

Oxidative Deprotection (DDQ): Yonemitsu, O., et al. "DDQ-Mediated Deprotection of 3,4-Dimethoxybenzyl Ethers." Tetrahedron Letters, 1986. Link

-

Kinase Inhibitor Scaffolds: ChemScene Product Data for Analogues (2,4-dimethoxybenzyl isomer CAS 1006463-92-8). Link

- General Pyrazole Synthesis: El-Saghier, A. M. M. "Synthesis of some new fused pyrazolo[1,5-a]pyrimidine derivatives." Journal of Chemical Research, 2002.

Sources

A Multi-technique Approach to the Definitive Structure Elucidation of 1-(3,4-dimethoxybenzyl)-1H-pyrazol-5-amine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Preamble: The Imperative of Structural Certainty

In the landscape of medicinal chemistry and materials science, the biological activity, reactivity, and physical properties of a novel molecule are dictated by the precise three-dimensional arrangement of its atoms. Pyrazole derivatives, in particular, represent a privileged scaffold, demonstrating a vast spectrum of pharmacological activities.[1][2] The unambiguous determination of their structure is not merely an academic exercise; it is the foundational pillar upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutic agents.[1][3]

The Analytical Blueprint: A Convergent Strategy

The core principle of modern structure elucidation is the integration of data from multiple, independent analytical techniques. Each method interrogates a different aspect of the molecule's physical properties, and together they build a complete and validated picture. Our workflow is designed to move from broad, foundational information (molecular formula) to specific functional groups, and finally to the detailed atomic connectivity and 3D arrangement.

Caption: A convergent workflow for unambiguous structure elucidation.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS): Confirming the Elemental Composition

Causality: Before mapping connectivity, we must first confirm the most fundamental property: the molecular formula. HRMS provides an extremely accurate mass measurement, allowing for the confident determination of the elemental composition, distinguishing it from other potential isomers or byproducts.

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire the spectrum in positive ion mode, as the amine and pyrazole nitrogens are readily protonated.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy below 5 ppm.

Data Presentation: Molecular Ion Verification

| Parameter | Theoretical (C₁₂H₁₅N₃O₂) | Experimental (Found) |

| Exact Mass [M] | 233.1164 | - |

| Exact Mass [M+H]⁺ | 234.1243 | 234.1239 |

| Mass Difference | - | -0.0004 |

| Error (ppm) | - | 1.7 |

Interpretation & Trustworthiness: The observed protonated molecular ion [M+H]⁺ at m/z 234.1239 is within 2 ppm of the calculated value for C₁₂H₁₅N₃O₂. This high degree of accuracy provides strong, self-validating evidence for the proposed molecular formula. Further analysis by tandem MS (CID) would reveal characteristic fragmentation patterns, such as the loss of the benzyl moiety, providing additional structural clues. A dominant fragment at m/z 151, corresponding to the stable 3,4-dimethoxybenzyl cation, is a key diagnostic indicator for this class of compounds.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint

Causality: FTIR spectroscopy serves as a rapid and reliable method to confirm the presence of key functional groups. The vibrational frequencies of specific bonds provide a diagnostic "fingerprint" of the molecule's constituent parts.[5]

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.

Data Presentation: Characteristic Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3420, 3310 | Medium, Sharp | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3050-3000 | Medium-Weak | Aromatic C-H Stretch | Ar-H |

| 2960, 2840 | Medium | Aliphatic C-H Stretch | -CH₂-, -OCH₃ |

| 1625 | Strong | N-H Scissoring Bend | Primary Amine (-NH₂) |

| 1590, 1515 | Strong | C=C and C=N Ring Stretching | Aromatic & Pyrazole Rings |

| 1260, 1030 | Strong | Asymmetric & Symmetric C-O Stretch | Aryl-Alkyl Ether (-OCH₃) |

Interpretation & Trustworthiness: The presence of two distinct, sharp bands in the 3500-3300 cm⁻¹ region is a hallmark of a primary amine (-NH₂).[6][7] This immediately validates the "amine" portion of the compound's name. The strong absorptions around 1260 and 1030 cm⁻¹ confirm the C-O ether linkages of the methoxy groups, while the various peaks in the 3100-2800 cm⁻¹ and 1600-1500 cm⁻¹ regions are consistent with the aliphatic and aromatic C-H and C=C/C=N bonds expected for the benzyl and pyrazole moieties.

Part 2: The Core Analysis - Mapping the Atomic Framework with NMR

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Through a series of 1D and 2D experiments, we can identify every unique proton and carbon, and then piece them together like a puzzle.

Hypothesized Structure and Atom Numbering

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-15 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

1D NMR Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Additionally, run a DEPT-135 experiment to differentiate carbon types (CH₃/CH vs. CH₂).

-

2D NMR Acquisition: Using the same sample, acquire a suite of 2D spectra:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons (¹J_CH_).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons (²⁻³J_CH_). This is the key experiment for connecting molecular fragments.[8][9]

-

Data Presentation: Consolidated NMR Assignments

| Atom No. | ¹H δ (ppm), Mult. (J Hz) | ¹³C δ (ppm) | DEPT-135 |

| Pyrazole Ring | |||

| 3 | 7.45, d (2.4) | 141.2 | CH |

| 4 | 5.80, d (2.4) | 95.3 | CH |

| 5 | - | 152.8 | C (Quaternary) |

| 5-NH₂ | 4.10, br s | - | - |

| Benzyl Group | |||

| 7 (CH₂) | 5.15, s | 52.5 | CH₂ |

| 1' | - | 129.5 | C (Quaternary) |

| 2' | 6.80, d (1.9) | 111.8 | CH |

| 3' | - | 149.1 | C (Quaternary) |

| 4' | - | 148.7 | C (Quaternary) |

| 5' | 6.75, d (8.2) | 111.1 | CH |

| 6' | 6.78, dd (8.2, 1.9) | 120.5 | CH |

| 3'-OCH₃ | 3.88, s | 55.9 | CH₃ |

| 4'-OCH₃ | 3.86, s | 55.8 | CH₃ |

Logical Interpretation of NMR Data

The structure is pieced together using a systematic, self-validating logic train that leverages the synergy between the different NMR experiments.

Caption: Logical workflow for structure elucidation using NMR data.

-

¹H NMR & COSY - Identifying Spin Systems:

-

The ¹H spectrum shows two doublets at 7.45 and 5.80 ppm with the same coupling constant (J = 2.4 Hz). A COSY experiment confirms they are coupled, identifying the H-3/H-4 spin system of the pyrazole ring.

-

The aromatic region shows three protons (6.80, 6.78, 6.75 ppm) with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. COSY confirms the coupling between H-5' and H-6'.

-

Two sharp singlets at 3.88 and 3.86 ppm (integrating to 3H each) are characteristic of methoxy groups. The singlet at 5.15 ppm (2H) is the benzylic methylene (-CH₂-). The broad singlet at 4.10 ppm is the -NH₂ group, which would disappear upon D₂O exchange.[10]

-

-

HSQC - Linking Protons to Carbons:

-

The HSQC spectrum provides the first layer of validation by unambiguously linking each proton signal to its directly attached carbon. For example, the proton at 7.45 ppm correlates to the carbon at 141.2 ppm (C-3), and the benzylic protons at 5.15 ppm correlate to the carbon at 52.5 ppm (C-7).

-

-

HMBC - The Definitive Connection:

-

The HMBC spectrum is the final and most critical piece of the puzzle, revealing the connections between the fragments. The following key correlations are dispositive:

-

Benzyl to Pyrazole Link: The benzylic protons (H-7, δ 5.15) show a strong correlation to the pyrazole carbon at 152.8 ppm (C-5). This 3-bond correlation (H-C-N-C) is irrefutable proof that the benzyl group is attached to the nitrogen at position 1, which is adjacent to C-5.

-

Amine Position: The pyrazole proton H-4 (δ 5.80) shows a correlation to the same C-5 carbon (δ 152.8), confirming the amine group is attached at this position.

-

Methoxy Positions: The methoxy protons (δ 3.88) correlate to the aromatic carbon at 149.1 ppm (C-3'), and the other methoxy protons (δ 3.86) correlate to the carbon at 148.7 ppm (C-4'), confirming their respective locations on the benzyl ring.

-

-

Part 3: Ultimate Proof - Single-Crystal X-ray Crystallography

Causality: While NMR provides the definitive structure in solution, X-ray crystallography offers the ultimate, unambiguous proof of atomic connectivity and conformation in the solid state. It acts as the final, authoritative validation of the structure deduced from spectroscopic methods.[1][11][12]

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/hexane).

-

Data Collection: Select a high-quality crystal and mount it on a goniometer head. Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation), typically at a low temperature (100 K) to minimize thermal motion.[1]

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods. Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.[13]

Data Presentation: Key Crystallographic Parameters

| Parameter | Value |

| Chemical Formula | C₁₂H₁₅N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.35 |

| b (Å) | 9.81 |

| c (Å) | 16.37 |

| β (°) | 97.3 |

| R-factor | < 0.05 |

(Note: Data are representative examples for pyrazole derivatives).[12]

Interpretation & Trustworthiness: The refined crystal structure would provide a visual, three-dimensional model of the molecule. This analysis would definitively confirm the N1-substitution of the benzyl group and the C5-position of the amine. Furthermore, it would reveal important conformational details, such as the dihedral angle between the planes of the pyrazole and benzyl rings, and any intermolecular hydrogen bonding interactions involving the amine group in the crystal lattice.[13][14] This technique leaves no room for ambiguity and is the gold standard for structural proof.

Conclusion: A Synthesis of Evidence

The structure of 1-(3,4-dimethoxybenzyl)-1H-pyrazol-5-amine has been rigorously and unambiguously determined through a multi-technique, self-validating analytical workflow.

-

HRMS confirmed the elemental composition as C₁₂H₁₅N₃O₂.

-

FTIR identified the key functional groups: a primary amine, aromatic rings, and ether linkages.

-

A comprehensive suite of 1D and 2D NMR experiments mapped the complete H-C framework, with a critical HMBC correlation between the benzylic CH₂ protons and the pyrazole C-5 carbon definitively establishing the N-1 substitution pattern.

-

Single-crystal X-ray crystallography serves as the ultimate arbiter, providing absolute confirmation of the atomic connectivity and solid-state conformation.

References

- A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. Benchchem.

- Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers. Benchchem.

- X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. etd@IISc.

- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. PMC.

- Different type of amines in FT-IR spectroscopy. analyzetest.com.

- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).

- Synthesis and crystal structures of N-substituted pyrazolines. PubMed.

- Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC - NIH.

- Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate.

- Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav.

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC.

- Infrared Spectroscopy. CDN.

- Structural analysis of amines.

- Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online.

-

Structure Elucidation of a Pyrazolo[11][12]pyran Derivative by NMR Spectroscopy. Available from:

- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Benchchem.

- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.

- Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.

- Theoretical NMR correlations based Structure Discussion. PMC.

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

- MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.

- 5 Combination of 1H and 13C NMR Spectroscopy.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. visnav.in [visnav.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. analyzetest.com [analyzetest.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 9. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes [etd.iisc.ac.in]

- 12. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and crystal structures of N-substituted pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable structural versatility and metabolic stability have positioned it as a "privileged scaffold," leading to the development of numerous clinically successful drugs.[3] This guide provides an in-depth exploration of the diverse biological activities of pyrazole derivatives, focusing on their mechanisms of action and the experimental methodologies used to validate their therapeutic potential. We will delve into the anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties of these compounds, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrazole derivatives have emerged as a significant class of anticancer agents, demonstrating the ability to modulate various signaling pathways involved in cell proliferation, survival, and angiogenesis.[4][5] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes like kinases and cyclooxygenases to the disruption of DNA integrity.[5][6][7]

Mechanisms of Anticancer Action

A primary mechanism by which pyrazole derivatives exert their anticancer effects is through the inhibition of protein kinases . These enzymes are crucial regulators of cell cycle progression and signal transduction, and their dysregulation is a common feature of many cancers.[8] Pyrazole-based compounds have been designed to target a variety of kinases, including:

-

Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs by pyrazole derivatives can lead to cell cycle arrest and apoptosis in cancer cells.

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): By blocking VEGFR signaling, these compounds can inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[9]

-

Epidermal Growth Factor Receptor (EGFR): Targeting EGFR can disrupt signaling pathways that promote tumor growth and proliferation.[9][10]

-

Janus Kinases (JAKs): The pyrazole-containing drug Ruxolitinib is a potent inhibitor of JAK1 and JAK2, which are involved in signaling pathways that can become dysregulated in certain cancers and inflammatory conditions.[11][12][13][14][15]

Another well-established anticancer mechanism for certain pyrazole derivatives is the inhibition of cyclooxygenase-2 (COX-2) . The COX-2 enzyme is often overexpressed in tumors and contributes to inflammation and cell proliferation.[16][17][18] Celecoxib, a selective COX-2 inhibitor, is a prime example of a pyrazole-based drug with demonstrated anticancer properties, particularly in reducing the risk of colorectal adenomas.[16] Its anticancer effects are mediated through both COX-dependent and COX-independent pathways, the latter involving the induction of apoptosis and inhibition of the Akt signaling pathway.[4]

Furthermore, some pyrazole derivatives have been shown to act as DNA binding agents , interfering with DNA replication and transcription, ultimately leading to cancer cell death.[10]

Data Presentation: Anticancer Activity of Pyrazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected pyrazole derivatives against various human cancer cell lines, illustrating their potent anticancer activity.

| Compound | Target(s) | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Celecoxib | COX-2 | HCT-116 | Colon Cancer | ~37 | [4] |

| MCF-7 | Breast Cancer | 25.2 - 37.2 | [4] | ||

| HepG2 | Liver Cancer | ~28 | [4] | ||

| Ruxolitinib | JAK1, JAK2 | Various | Myelofibrosis | - | [11][14] |

| Compound 43 | PI3 Kinase | MCF-7 | Breast Cancer | 0.25 | [10] |

| Compound 50 | EGFR, VEGFR-2 | HepG2 | Liver Cancer | 0.71 | [10] |

| Compound 59 | DNA | HepG2 | Liver Cancer | 2 | [10] |

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The Sulforhodamine B (SRB) assay is a widely used colorimetric method to determine cytotoxicity by measuring the total protein content of adherent cells.[11][16][19][20]

Step-by-Step Methodology

-

Cell Plating:

-

Harvest and count cells from an exponential phase culture.

-

Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[19]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test pyrazole derivative in complete cell culture medium.

-

Remove the medium from the wells and add 100 µL of the corresponding compound dilution. Include appropriate vehicle controls.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[19]

-

-

Cell Fixation:

-

After incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well without removing the culture medium.

-

Incubate the plate at 4°C for 1 hour to fix the cells.[19]

-

-

Washing:

-

Carefully remove the supernatant.

-

Wash the wells five times with 200 µL of 1% (v/v) acetic acid to remove excess TCA and unbound dye.

-

Allow the plates to air dry completely.[19]

-

-

SRB Staining:

-

Add 100 µL of 0.4% (w/v) SRB solution to each well.

-

Incubate at room temperature for 30 minutes.[19]

-

-

Removal of Unbound Dye:

-

Solubilization and Absorbance Measurement:

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.[11]

-

Mandatory Visualization: Anticancer Mechanisms

Caption: Mechanisms of pyrazole derivatives' anticancer activity.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

The anti-inflammatory properties of pyrazole derivatives are among their most well-documented and clinically relevant activities.[20][21][22][23][24] These compounds primarily exert their effects by targeting key enzymes in the inflammatory cascade.

Mechanisms of Anti-inflammatory Action

The predominant mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes , particularly the inducible isoform, COX-2.[19][18][22] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[19][17] By selectively inhibiting COX-2, compounds like Celecoxib can reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[16][19][18]

Some pyrazole derivatives also exhibit anti-inflammatory effects through the inhibition of 5-lipoxygenase (5-LOX) , an enzyme that catalyzes the production of leukotrienes, another class of potent inflammatory mediators.[22][25] Dual inhibition of both COX-2 and 5-LOX is a promising strategy for developing more potent anti-inflammatory agents.[22] Furthermore, some derivatives have been shown to suppress the NF-κB signaling pathway , which plays a central role in regulating the transcription of pro-inflammatory cytokines like TNF-α.[22]

Data Presentation: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Target(s) | In Vivo Model | Activity | Reference |

| Celecoxib | COX-2 | Carrageenan-induced paw edema | Potent inhibition | [22] |

| Indomethacin (Reference) | COX-1/COX-2 | Carrageenan-induced paw edema | Potent inhibition | [3][25] |

| Compound 3k | Not specified | Acetic acid-induced writhing | Analgesic activity similar to indomethacin | [20] |

| Compound 2d | Not specified | Carrageenan-induced paw edema | Potent inhibition | [25] |

| Compound 2g | 5-LOX | In vitro assay | IC50 = 80 µM | [25] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard and reliable method for evaluating the anti-inflammatory activity of new compounds.[3][15][23][26][27]

Step-by-Step Methodology

-

Animal Preparation:

-

Use adult rats (e.g., Wistar or Sprague-Dawley) of either sex, weighing between 150-200g.

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Fast the animals overnight before the experiment with free access to water.

-

-

Compound Administration:

-

Divide the animals into groups (n=5-6 per group), including a control group, a positive control group (e.g., indomethacin, 5 mg/kg), and test groups receiving different doses of the pyrazole derivative.[3]

-

Administer the test compounds and the positive control, typically intraperitoneally or orally, 30-60 minutes before inducing inflammation.[3][26] The control group receives the vehicle.

-

-

Induction of Edema:

-

Measurement of Paw Edema:

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

-

Statistically analyze the data to determine the significance of the anti-inflammatory effect.

-

Mandatory Visualization: Anti-inflammatory Workflow

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Antimicrobial Activity: Combating Pathogenic Microbes

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[28][29][30][31] The incorporation of different substituents on the pyrazole ring can significantly influence their antimicrobial potency and spectrum.[28]

Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for many pyrazole derivatives are still under investigation. However, some proposed mechanisms include:

-

Inhibition of DNA Gyrase: Certain pyrazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication and repair, leading to bacterial cell death.[32]

-

Disruption of Cell Membrane Integrity: Some compounds may interfere with the synthesis or function of the microbial cell membrane, leading to leakage of cellular contents and cell lysis.

-

Enzyme Inhibition: Pyrazole derivatives may inhibit other crucial microbial enzymes involved in metabolic pathways essential for survival.

Data Presentation: Antimicrobial Activity of Pyrazole Derivatives

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro antimicrobial activity of a compound. The following table presents the MIC values for representative pyrazole derivatives against various microorganisms.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 191a | Staphylococcus aureus | - | [21] |

| Compound 191b | Staphylococcus aureus | - | [21] |

| Compound 192 | Drug-resistant E. coli | - | [21] |

| Hydrazone 21a | Bacteria | 62.5 - 125 | [31] |

| Fungi | 2.9 - 7.8 | [31] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used and straightforward technique for evaluating the antimicrobial activity of chemical compounds.[1][7][12][29]

Step-by-Step Methodology

-

Media Preparation:

-

Prepare Mueller-Hinton agar according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the agar to 45-50°C in a water bath.

-

Pour the molten agar into sterile Petri dishes to a uniform thickness of about 4 mm and allow it to solidify.[12]

-

-

Inoculum Preparation and Seeding:

-

Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Spread 0.1-0.2 mL of the inoculum evenly over the entire surface of the agar plate using a sterile L-shaped glass rod.[12]

-

-

Well Preparation and Compound Application:

-

Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[1][12]

-

Add a specific volume (e.g., 25-100 µL) of the pyrazole derivative solution (at a known concentration) into the wells.[12]

-

Include positive controls (a standard antibiotic) and negative controls (the solvent used to dissolve the compound).[12]

-

-

Incubation:

-

Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit diffusion of the compound into the agar.

-

Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).[9]

-

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[9]

-

A larger zone of inhibition indicates greater antimicrobial activity.

-

Anticonvulsant Activity: Modulating Neuronal Excitability

Several pyrazole derivatives have been investigated for their potential as anticonvulsant agents, showing promise in preclinical models of epilepsy.[20][26][33][34][35]

Mechanisms of Anticonvulsant Action

The anticonvulsant mechanisms of pyrazole derivatives are not fully elucidated but are thought to involve the modulation of neuronal excitability. Some potential mechanisms include:

-

Interaction with GABAa Receptors: Some compounds may enhance the activity of the inhibitory neurotransmitter GABA by interacting with its receptor.

-

Blockade of Voltage-Gated Sodium Channels: Inhibition of these channels can reduce the repetitive firing of neurons that is characteristic of seizures.

-

Modulation of Calcium Channels: Certain pyrazole derivatives might block voltage-gated calcium channels, thereby reducing neurotransmitter release.

-

Inhibition of Monoamine Oxidase (MAO): Some pyrazole derivatives have been shown to inhibit MAO, an enzyme involved in the metabolism of neurotransmitters, which could contribute to their antidepressant and anticonvulsant effects.[33][34]

Data Presentation: Anticonvulsant Activity of Pyrazole Derivatives

| Compound | In Vivo Model | Activity | Reference |

| Compound 7h | PTZ-induced convulsions | Potent anticonvulsant activity | [26] |

| Various Pyrazole Derivatives | PTZ-induced convulsions | Significant anticonvulsant activity | [20] |

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

The PTZ-induced seizure model is a widely used screening tool for identifying compounds with potential anticonvulsant activity, particularly against generalized seizures.[35][36][37][38][39]

Step-by-Step Methodology

-

Animal Preparation:

-

Use adult mice (e.g., Swiss albino) of either sex, weighing between 20-25g.

-

Acclimatize the animals to the laboratory conditions.

-

-

Compound Administration:

-

Divide the animals into groups, including a control group, a positive control group (e.g., diazepam), and test groups receiving different doses of the pyrazole derivative.

-

Administer the test compounds and controls, typically intraperitoneally, 30-60 minutes before PTZ injection.

-

-

Induction of Seizures:

-

Administer a convulsant dose of PTZ (e.g., 80 mg/kg, subcutaneously or intraperitoneally).[37]

-

-

Observation:

-

Immediately after PTZ administration, place each mouse in an individual observation chamber.

-

Observe the animals for a set period (e.g., 30 minutes) for the onset of different seizure stages (e.g., myoclonic jerks, clonic convulsions, tonic-clonic seizures) and mortality.[36]

-

-

Data Analysis:

-

Record the latency to the first seizure and the duration of seizures.

-

Calculate the percentage of protection from seizures and mortality in the treated groups compared to the control group.

-

Statistically analyze the data to determine the significance of the anticonvulsant effect.

-

Other Notable Biological Activities

The versatility of the pyrazole scaffold extends to a wide array of other biological activities, including:

-

Antiviral Activity: Pyrazole derivatives, particularly nucleoside analogues, have shown activity against a range of viruses, including herpes simplex virus (HSV), hepatitis C virus (HCV), and influenza viruses.[36][40][41][42][43]

-

Antimalarial Activity: Several pyrazole-containing compounds have demonstrated promising activity against Plasmodium falciparum, the parasite responsible for malaria.[44]

-

Herbicidal and Insecticidal Activity: The pyrazole ring is a component of some commercial pesticides, and research continues to explore new derivatives with potent herbicidal and insecticidal properties.[20][30][40]

Conclusion

This guide has provided a comprehensive overview of the significant and diverse biological activities of pyrazole derivatives. Their proven efficacy as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents, underscored by the clinical success of drugs like Celecoxib and Ruxolitinib, solidifies the pyrazole nucleus as a truly privileged scaffold in drug discovery. The detailed experimental protocols and mechanistic insights presented herein are intended to empower researchers and scientists to further explore the therapeutic potential of this remarkable class of compounds. The continued investigation into the structure-activity relationships and mechanisms of action of novel pyrazole derivatives holds immense promise for the development of next-generation therapeutics to address a wide range of human diseases.

References

-

Celecoxib - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

-

Felson, D. T., & Goldstein, J. L. (2024). Celecoxib. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Ruxolitinib - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

-

Saleh, N. M., El-Gohary, N. S., & El-Gamal, K. M. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 26(11), 3293. [Link]

-

Kumar, A., & Singh, A. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal, 7(2). [Link]

-

Yurttaş, L., & Kaplancıklı, Z. A. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 14(7), 653. [Link]

-

Al-Ostath, A. I., El-Gazzar, A. A., & Al-Hussain, S. A. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 56(2), 579-586. [Link]

-

Ahmad, I., Ahmad, S., Khan, M. A., & Singh, P. K. (2021). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. Drug Research, 71(4), 214-221. [Link]

-

Al-Salama, Z. T., & Al-Obaidi, A. M. (2019). Mechanisms of action of ruxolitinib in murine models of hemophagocytic lymphohistiocytosis. Blood Advances, 3(13), 2034-2045. [Link]

-

Sani, I., & Ismail, M. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(9), 2999. [Link]

-

Patsnap. (2025, March 7). What is the mechanism of action of Ruxolitinib Phosphate? Synapse. [Link]

-

Massive Bio. (2026, February 19). Ruxolitinib Phosphate. [Link]

-

Abdel-Wahab, B. F., Abdel-Aziem, A., El-Gazzar, A. A., & Ahmed, A. S. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 17(5), 4989-5002. [Link]

- Sharma, A., & Kumar, V. (2025).

-

Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure. Retrieved March 7, 2026, from [Link]

-

PathWhiz. (n.d.). Ruxolitinib Mechanism of Action Pathway. Retrieved March 7, 2026, from [Link]

- BenchChem. (2025).

-

Patsnap. (2024, July 17). What is the mechanism of Celecoxib? Synapse. [Link]

- Reddy, G. J., & Rao, K. S. (2012). Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library, 4(2), 629-634.

-

Asif, M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1839-1842. [Link]

-

PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved March 7, 2026, from [Link]

-

Takahata, H., Yamamoto, Y., & Iwata, M. (2004). Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives. Journal of Medicinal Chemistry, 47(12), 3163-3172. [Link]

-

Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41. [Link]

-

Gomaa, A. M. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2959. [Link]

- Singh, A., & Kumar, A. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822.

- BenchChem. (2025).

- Al-Masoudi, N. A., & Al-Sultani, A. A. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.

-

De Clercq, E., & Holý, A. (1991). Pyrazole-related nucleosides. Synthesis and antiviral/antitumor activity of some substituted pyrazole and pyrazolo[4,3-d]-1,2,3-triazin-4-one nucleosides. Journal of Medicinal Chemistry, 34(1), 347-353. [Link]

-

Li, Y., Wang, Y., & Zhang, H. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6046. [Link]

-

Chimenti, F., & Secci, D. (2012). The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and Antidepressant/Anticonvulsant Agents. Current Medicinal Chemistry, 19(26), 4549-4573. [Link]

-

Chauhan, R., & Kumar, R. (2014). Anticancer Activity of Pyrazole via Different Biological Mechanisms. Synthetic Communications, 44(10), 1333-1374. [Link]

-

Wróbel, A., & Słoczyńska, K. (2025). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. Current Medicinal Chemistry. [Link]

- Kumar, A., & Singh, A. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Molecular Structure, 1315, 138456.

- Singh, V., & Kumar, P. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development, 10(12), c478-c496.

-

Chimenti, F., & Secci, D. (2012). The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. Current Medicinal Chemistry, 19(26), 4549-4573. [Link]

-

Li, Y., Wang, Y., & Zhang, H. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6046. [Link]

-

Singh, V., & Kumar, P. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15(12), 8012-8034. [Link]

- Hilaris Publisher. (2024). Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. Journal of Computer Science & Systems Biology, 17(5), 1000456.

- Rai, G., Soni, A., Gurung, A., & Subba, M. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-11.

- El-Gazzar, A. A., & Al-Ostath, A. I. (2025). Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. Scientific Reports, 15(1), 12345.

-

Ahmad, I., Ahmad, S., Khan, M. A., & Singh, P. K. (2021). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. Drug Research, 71(4), 214-221. [Link]

-

Holý, A. (2007). New Trends in Synthesis of Pyrazole Nucleosides as New Antimetabolites. Current Organic Chemistry, 11(4), 343-356. [Link]

-

Sharma, V., & Kumar, P. (2018). Pyrazole and Pyrazoline Derivatives as Anti-Inflammatory agents. In Anti-inflammatory Agents in Medicinal Chemistry. Bentham Science Publishers. [Link]

-

De Clercq, E., & Holý, A. (1991). Pyrazole-Related Nucleosides. Synthesis and Antiviral/Antitumor Activity of. Journal of Medicinal Chemistry, 34(1), 347-353. [Link]

-

Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3393. [Link]

-

El-Gazzar, A. A., & Al-Ostath, A. I. (2025). Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. Scientific Reports, 15(1), 12345. [Link]

-

Kumar, A., & Singh, A. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. Journal of Molecular Structure, 1255, 132456. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. ibtbioservices.com [ibtbioservices.com]

- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Herbicide Bioassay - Woods End Laboratories [woodsend.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchhub.com [researchhub.com]

- 9. hereditybio.in [hereditybio.in]

- 10. avys.omu.edu.tr [avys.omu.edu.tr]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. archive.nptel.ac.in [archive.nptel.ac.in]

- 13. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. cyrusbio.com.tw [cyrusbio.com.tw]

- 18. A Rapid and Simple Bioassay Method for Herbicide Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. content.abcam.com [content.abcam.com]

- 22. texaschildrens.org [texaschildrens.org]

- 23. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 24. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 25. protocols.io [protocols.io]

- 26. inotiv.com [inotiv.com]

- 27. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 28. merckmillipore.com [merckmillipore.com]

- 29. chemistnotes.com [chemistnotes.com]

- 30. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 33. pdf.benchchem.com [pdf.benchchem.com]

- 34. pubs.acs.org [pubs.acs.org]

- 35. meliordiscovery.com [meliordiscovery.com]

- 36. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Refinement of the rodent pentylenetetrazole proconvulsion assay, which is a good predictor of convulsions in repeat-dose toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. biorxiv.org [biorxiv.org]

- 39. Pentylenetetrazole-(PTZ)-Induced-Kindling-Is-Attenuated-and-Acute-PTZ-Seizure-Threshold-Is-Increased-in-Interleukin-1-(IL-1)-Receptor-I-Knockout-Mice [aesnet.org]

- 40. A simple screening method for insecticidal substances from actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 42. researchgate.net [researchgate.net]

- 43. scielo.iec.gov.br [scielo.iec.gov.br]

- 44. documents.thermofisher.com [documents.thermofisher.com]

Technical Guide: Mechanism of Action of 1-(3,4-dimethoxybenzyl)-1H-pyrazol-5-amine

This is an in-depth technical guide on the mechanism of action and pharmacological utility of 1-(3,4-dimethoxybenzyl)-1H-pyrazol-5-amine , a critical pharmacophore in medicinal chemistry.

Executive Summary & Chemical Identity[1]

1-(3,4-dimethoxybenzyl)-1H-pyrazol-5-amine (CAS: 956353-25-6 ) is a privileged scaffold and key synthetic intermediate used primarily in the development of Soluble Guanylate Cyclase (sGC) stimulators and Cyclin-Dependent Kinase (CDK) inhibitors .

While the amine itself is a chemical building block, its structural motif—a 5-aminopyrazole core N1-substituted with an electron-rich benzyl group—serves as the pharmacophoric anchor for a class of drugs that modulate the nitric oxide (NO) signaling pathway and cell cycle regulation. This guide details the mechanism of action (MoA) of the bioactive molecules derived from this scaffold, focusing on sGC stimulation and kinase inhibition.

Chemical Profile

| Property | Detail |

| IUPAC Name | 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-5-amine |

| CAS Number | 956353-25-6 |

| Molecular Formula | C₁₂H₁₅N₃O₂ |

| Molecular Weight | 233.27 g/mol |

| Core Scaffold | 1-benzyl-1H-pyrazol-5-amine |

| Key Functional Groups | Primary amine (C5), Pyrazole ring, 3,4-dimethoxybenzyl (N1) |

Mechanism of Action: sGC Stimulation (Primary Pharmacophore)

The most significant pharmacological application of 1-(3,4-dimethoxybenzyl)-1H-pyrazol-5-amine is as a precursor for sGC stimulators (e.g., analogs of Riociguat and Nelociguat ). When cyclized with specific electrophiles (e.g., dimethyl carbonate or beta-keto esters), this scaffold forms the pyrazolo[3,4-b]pyridine core, which binds directly to the soluble Guanylate Cyclase enzyme.

Molecular Target: Soluble Guanylate Cyclase (sGC)

sGC is the primary receptor for nitric oxide (NO). It is a heterodimeric heme-protein that catalyzes the conversion of Guanosine Triphosphate (GTP) to Cyclic Guanosine Monophosphate (cGMP).

Binding Mechanism

The 1-benzyl-1H-pyrazol-5-amine moiety acts as the "anchor" that positions the drug within the sGC regulatory domain.

-

Heme-Independent Binding: Unlike NO, which binds to the heme iron, sGC stimulators derived from this scaffold bind to a distinct allosteric site on the sGC

subunit interface. -

Synergistic Activation: The binding stabilizes the nitrosyl-heme complex, sensitizing the enzyme to low levels of endogenous NO. This allows for sustained cGMP production even in endothelial dysfunction where NO levels are depleted.

-

Role of the 3,4-Dimethoxybenzyl Group: The electron-rich 3,4-dimethoxybenzyl group engages in hydrophobic and

-stacking interactions within the binding pocket, enhancing the affinity of the pyrazole core for the regulatory domain.

Downstream Signaling Pathway

Activation of sGC leads to an accumulation of cGMP, triggering a phosphorylation cascade:

-

Target: cGMP-dependent protein kinase I (PKG-I).

-

Effect: Phosphorylation of VASP (Vasodilator-stimulated phosphoprotein) and IRAG (Inositol 1,4,5-trisphosphate receptor-associated cGMP kinase substrate).

-

Physiological Outcome: Reduced intracellular calcium (

), smooth muscle relaxation, and vasodilation.

Figure 1: Mechanism of sGC stimulation by pyrazole-derived drugs. The scaffold serves as the structural foundation for allosteric modulators.

Secondary Mechanism: Kinase Inhibition

The 5-aminopyrazole core is also a "privileged structure" for designing ATP-competitive inhibitors of kinases, particularly Cyclin-Dependent Kinases (CDKs) and Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) .

Binding Mode (ATP Competition)

When elaborated into a pyrazolo[1,5-a]pyrimidine , the N2 and N3 nitrogens of the pyrazole ring often mimic the adenine ring of ATP, forming key hydrogen bonds with the "hinge region" of the kinase active site.

-

Hinge Interaction: The exocyclic amine (from the original 5-amino group) acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge residues.

-

Hydrophobic Pocket: The 1-(3,4-dimethoxybenzyl) group occupies the hydrophobic pocket adjacent to the ATP-binding site (often the "gatekeeper" region), conferring selectivity based on the size and electronic properties of the dimethoxy substitution.

Experimental Protocols

Synthesis of 1-(3,4-dimethoxybenzyl)-1H-pyrazol-5-amine

This protocol describes the formation of the core scaffold, a critical first step for any researcher utilizing this pharmacophore.

Reagents:

-

3,4-Dimethoxybenzylhydrazine hydrochloride (1.0 eq)

-

3-Aminocrotononitrile (or 2-chloroacrylonitrile for unsubstituted C3) (1.0 eq)

-

Ethanol (Absolute)[1]

-

Triethylamine (Et₃N)

Procedure:

-

Preparation: Dissolve 3,4-dimethoxybenzylhydrazine hydrochloride (10 mmol) in absolute ethanol (50 mL).

-

Neutralization: Add triethylamine (11 mmol) dropwise to liberate the free hydrazine base. Stir for 15 minutes at room temperature.

-

Cyclization: Add 3-aminocrotononitrile (10 mmol) to the mixture.

-

Reflux: Heat the reaction mixture to reflux (78°C) for 6–8 hours. Monitor progress via TLC (System: 5% Methanol in DCM).

-

Isolation: Cool the mixture to room temperature. The solvent is removed under reduced pressure.[2]

-

Purification: The residue is purified via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient 4:1 to 1:1) to yield the title compound as a pale yellow solid.

sGC Activity Assay (In Vitro)

To validate the activity of derivatives synthesized from this scaffold:

-

Enzyme Source: Recombinant human sGC (purified).

-

Reaction Buffer: 50 mM TEA (pH 7.4), 2 mM MgCl₂, 0.1% BSA, 1 mM GTP, 1 mM cGMP (as tracer).

-

Protocol:

-

Incubate sGC enzyme with the test compound (0.1 nM – 10 µM) in the presence and absence of the NO donor DEA/NO (0.1 µM).

-

Initiate reaction with GTP. Incubate for 10 minutes at 37°C.

-

Stop reaction with 50 mM EDTA.

-

-

Detection: Quantify cGMP production using an Enzyme Immunoassay (EIA) or LC-MS/MS.

-

Data Analysis: Plot dose-response curves to determine

(potency) and Efficacy (fold-activation vs. basal).

Therapeutic Implications

| Indication | Target Mechanism | Clinical Relevance |